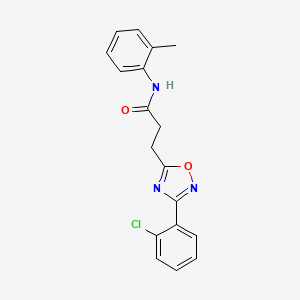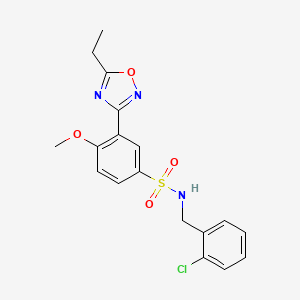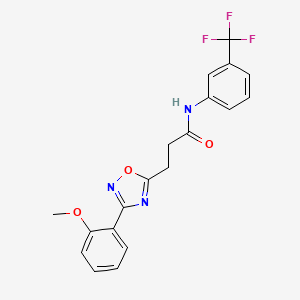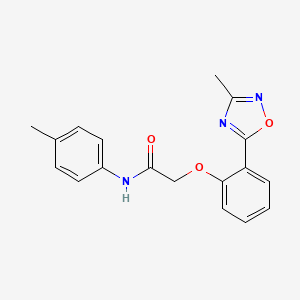
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide, also known as GW 9662, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 involves its binding to the ligand-binding domain of PPARγ, which prevents the activation of the receptor by its natural ligands such as thiazolidinediones. This results in the inhibition of PPARγ-mediated transcriptional activation of target genes, which are involved in various physiological processes such as adipocyte differentiation, glucose metabolism, and inflammation.
Biochemical and Physiological Effects
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been shown to have various biochemical and physiological effects in different biological systems. In adipocytes, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 inhibits the differentiation of preadipocytes into mature adipocytes by blocking the activation of PPARγ. In skeletal muscle cells, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 inhibits glucose uptake and metabolism by blocking the activation of PPARγ. In the liver, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 inhibits the expression of genes involved in glucose and lipid metabolism by blocking the activation of PPARγ. Inflammatory responses are also regulated by PPARγ, and 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of PPARγ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has several advantages as a research tool, including its selectivity for PPARγ and its ability to block the activation of the receptor by its natural ligands. However, there are also some limitations to the use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 in lab experiments. For example, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been shown to have off-target effects on other nuclear receptors such as PPARα and PPARδ, which may affect the interpretation of experimental results. Additionally, the use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 in vivo may be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the research on 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662. One potential direction is the development of more selective and potent PPARγ antagonists that can be used to study the functions of PPARγ in different biological systems. Another direction is the investigation of the role of PPARγ in diseases such as obesity, diabetes, and cancer, and the development of PPARγ-targeted therapies for these diseases. Additionally, the use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 in combination with other research tools such as CRISPR-Cas9 gene editing may provide new insights into the functions of PPARγ in different biological systems.
Métodos De Síntesis
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to form 4-(4-chlorophenylsulfamoyl)phenol. This intermediate product is then reacted with 2-bromoacetic acid to form 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662.
Aplicaciones Científicas De Investigación
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been extensively used in scientific research to study the role of peroxisome proliferator-activated receptor gamma (PPARγ) in various physiological processes. PPARγ is a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 is a selective antagonist of PPARγ, which means it inhibits the activation of PPARγ by its ligands. This property makes 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 a valuable tool for studying the functions of PPARγ in different biological systems.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c17-12-1-3-13(4-2-12)19-25(22,23)15-7-5-14(6-8-15)24-11-16(21)18-9-10-20/h1-8,19-20H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKVCZBRJEJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-hydroxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

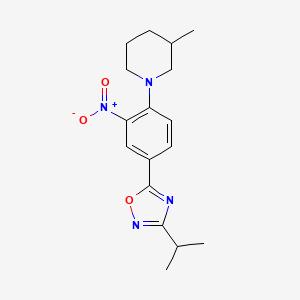
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
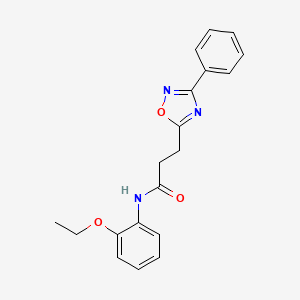
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)


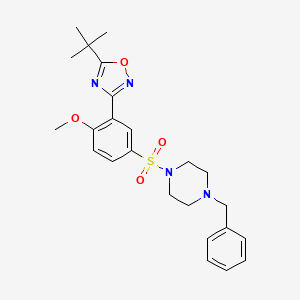
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

